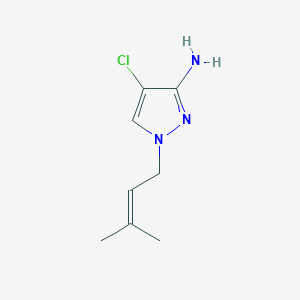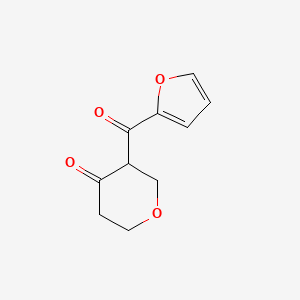![molecular formula C15H9BrN4 B13321551 2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile is a complex organic compound that features both benzimidazole and bromopyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromination of Pyridine: The bromopyridine moiety can be prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzimidazole and bromopyridine units through a Knoevenagel condensation reaction with acrylonitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the acrylonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile involves its interaction with biological macromolecules such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The bromopyridine group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-bromophenyl)acrylonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-bromopyridin-2-yl)acrylonitrile
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-bromopyridin-4-yl)acrylonitrile
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C15H9BrN4 |
|---|---|
Molekulargewicht |
325.16 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(6-bromopyridin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9BrN4/c16-14-6-5-10(9-18-14)7-11(8-17)15-19-12-3-1-2-4-13(12)20-15/h1-7,9H,(H,19,20)/b11-7+ |
InChI-Schlüssel |
OLUNZNRDLGAFAA-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CN=C(C=C3)Br)/C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CN=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


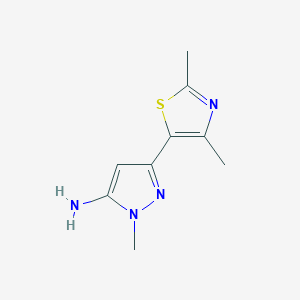
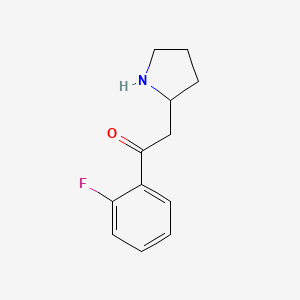

![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
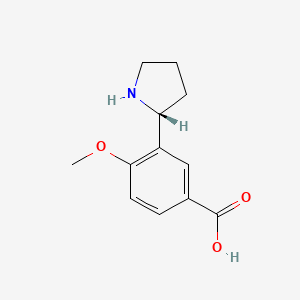
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
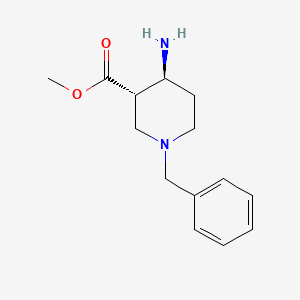
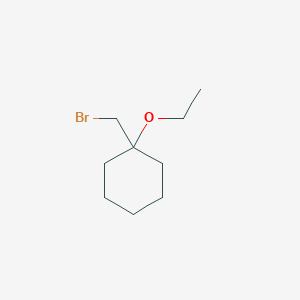
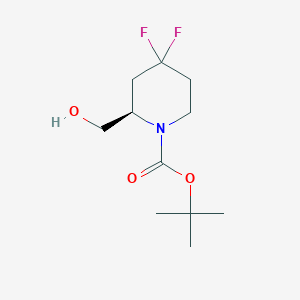
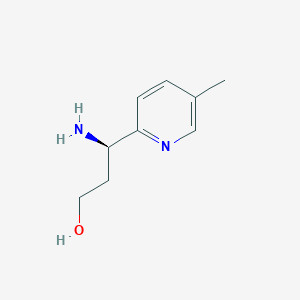

![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
